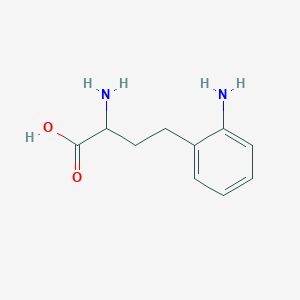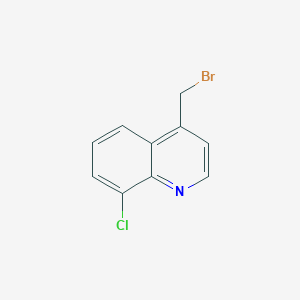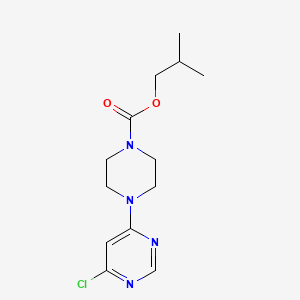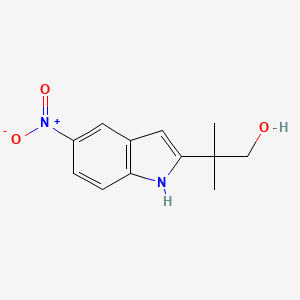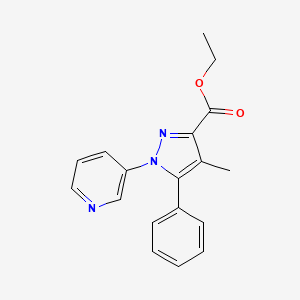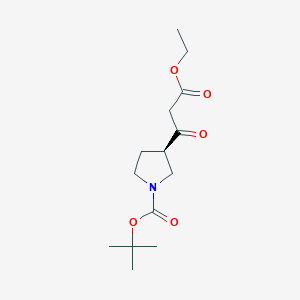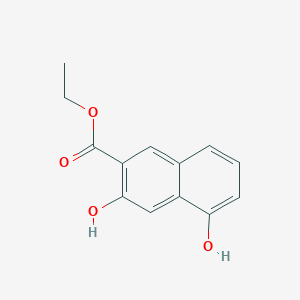
ethyl3,5-dihydroxy-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl3,5-dihydroxy-2-naphthoate is an organic compound belonging to the naphthalene family It is characterized by the presence of two hydroxyl groups at positions 3 and 5, and an ethyl ester group at position 2 of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dihydroxynaphthalene-2-carboxylate typically involves the esterification of 3,5-dihydroxynaphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dihydroxynaphthalene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl3,5-dihydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of ethyl 3,5-dihydroxy-2-naphthylmethanol.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
ethyl3,5-dihydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl 3,5-dihydroxynaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding to proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxynaphthalene-2-carboxylic acid: The parent acid of ethyl 3,5-dihydroxynaphthalene-2-carboxylate.
Ethyl 1,4-dihydroxynaphthalene-2-carboxylate: A similar compound with hydroxyl groups at different positions.
Ethyl 3,5-dimethoxynaphthalene-2-carboxylate: A derivative with methoxy groups instead of hydroxyl groups.
Uniqueness
ethyl3,5-dihydroxy-2-naphthoate is unique due to the specific positioning of its hydroxyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3,5-dihydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-2-17-13(16)10-6-8-4-3-5-11(14)9(8)7-12(10)15/h3-7,14-15H,2H2,1H3 |
InChI Key |
RRBOETJFOOTYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


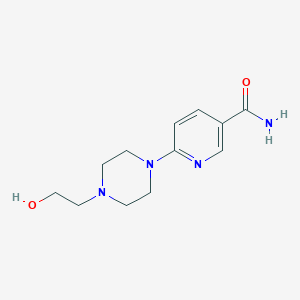
![Methyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B8428164.png)
